molecular formula C10H11IO B14828912 2-Cyclopropoxy-4-iodo-1-methylbenzene

2-Cyclopropoxy-4-iodo-1-methylbenzene

Katalognummer: B14828912
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: SBZVROODNLUILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-4-iodo-1-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-cyclopropoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropoxy-4-iodo-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-cyclopropoxy-4-hydroxy-1-methylbenzene.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-4-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Cyclopropoxy-4-iodo-1-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound’s structure may interact with specific molecular targets, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2-Cyclopropoxy-1-iodo-4-methylbenzene
  • 2-Cyclopropoxy-4-bromo-1-methylbenzene
  • 2-Cyclopropoxy-4-chloro-1-methylbenzene

Comparison: Compared to its analogs, 2-Cyclopropoxy-4-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can lead to different reaction pathways and products.

Eigenschaften

Molekularformel

C10H11IO

Molekulargewicht

274.10 g/mol

IUPAC-Name

2-cyclopropyloxy-4-iodo-1-methylbenzene

InChI

InChI=1S/C10H11IO/c1-7-2-3-8(11)6-10(7)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3

InChI-Schlüssel

SBZVROODNLUILA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.